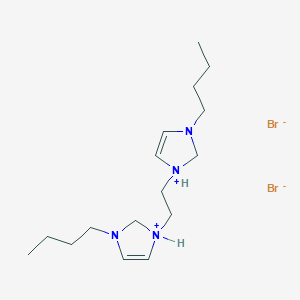![molecular formula C33H34Cl2N6O6S B12534998 L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)
L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Fenilalanina, (4R)-1-[(3-cianofenil)sulfonil]-4-(ciclobutilammino)-L-prolil-4-[[(3,5-dicloro-4-piridinil)carbonil]amino]-, éster etílico es un complejo compuesto orgánico que pertenece a la clase de derivados de aminoácidos. Este compuesto se caracteriza por su intrincada estructura molecular, que incluye varios grupos funcionales como sulfonil, cianofenil, ciclobutilammino y piridinilcarbonil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Fenilalanina, (4R)-1-[(3-cianofenil)sulfonil]-4-(ciclobutilammino)-L-prolil-4-[[(3,5-dicloro-4-piridinil)carbonil]amino]-, éster etílico generalmente implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicos. El proceso puede comenzar con la protección de los grupos amino y carboxilo de la L-Fenilalanina, seguido de la introducción de los grupos sulfonil y cianofenil a través de reacciones de sustitución nucleofílica. Los grupos ciclobutilammino y piridinilcarbonil se añaden entonces mediante reacciones de formación de enlaces amida. Finalmente, el éster etílico se forma mediante esterificación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos garantizan un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Fenilalanina, (4R)-1-[(3-cianofenil)sulfonil]-4-(ciclobutilammino)-L-prolil-4-[[(3,5-dicloro-4-piridinil)carbonil]amino]-, éster etílico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden modificar los anillos aromáticos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción como la temperatura, el disolvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus interacciones con enzimas y receptores.
Medicina: Investigado por sus posibles efectos terapéuticos, como propiedades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de L-Fenilalanina, (4R)-1-[(3-cianofenil)sulfonil]-4-(ciclobutilammino)-L-prolil-4-[[(3,5-dicloro-4-piridinil)carbonil]amino]-, éster etílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a diversos efectos biológicos. Las vías implicadas en estas interacciones pueden incluir la transducción de señales, la expresión génica y la regulación metabólica.
Comparación Con Compuestos Similares
Compuestos similares
- Derivados de L-Fenilalanina con diferentes sustituyentes en el anillo aromático.
- Compuestos con grupos funcionales similares, como grupos sulfonil o cianofenil.
Singularidad
L-Fenilalanina, (4R)-1-[(3-cianofenil)sulfonil]-4-(ciclobutilammino)-L-prolil-4-[[(3,5-dicloro-4-piridinil)carbonil]amino]-, éster etílico es único debido a su combinación específica de grupos funcionales y estereoquímica.
Propiedades
Fórmula molecular |
C33H34Cl2N6O6S |
|---|---|
Peso molecular |
713.6 g/mol |
Nombre IUPAC |
ethyl 2-[[1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoate |
InChI |
InChI=1S/C33H34Cl2N6O6S/c1-2-47-33(44)28(14-20-9-11-23(12-10-20)39-32(43)30-26(34)17-37-18-27(30)35)40-31(42)29-15-24(38-22-6-4-7-22)19-41(29)48(45,46)25-8-3-5-21(13-25)16-36/h3,5,8-13,17-18,22,24,28-29,38H,2,4,6-7,14-15,19H2,1H3,(H,39,43)(H,40,42) |
Clave InChI |
YNSVZSPFLAGJJY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=NC=C2Cl)Cl)NC(=O)C3CC(CN3S(=O)(=O)C4=CC=CC(=C4)C#N)NC5CCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


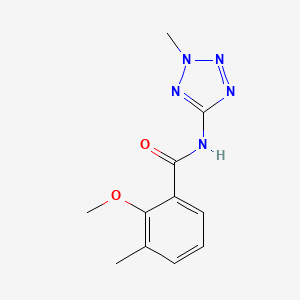
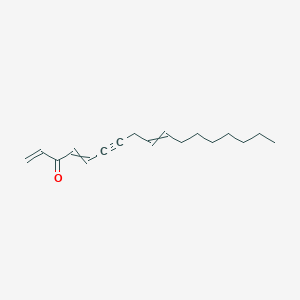
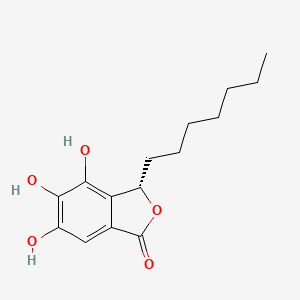
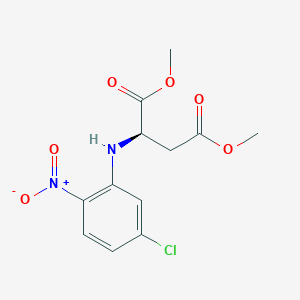
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)

![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)

